3-(5-Bromothiophen-2-yl)prop-2-en-1-amine
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Overview
Description
3-(5-Bromothiophen-2-yl)prop-2-en-1-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom at the 5-position of the thiophene ring and an amine group at the end of the prop-2-en-1 chain makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-thiophenecarboxaldehyde and allylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 5-bromo-2-thiophenecarboxaldehyde is reacted with allylamine in the presence of the base to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming thiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)prop-2-en-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)prop-2-en-1-amine is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3-Bromothiophen-2-yl)-3-(2,3,5-trimethoxyphenyl)prop-2-en-1-one: A similar compound with potential anticancer activity.
Tris[4-(5-bromothiophen-2-yl)phenyl]amine: Another thiophene derivative used in material science.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Used in the development of organic semiconductors.
Uniqueness
3-(5-Bromothiophen-2-yl)prop-2-en-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H8BrNS |
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Molecular Weight |
218.12 g/mol |
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H8BrNS/c8-7-4-3-6(10-7)2-1-5-9/h1-4H,5,9H2/b2-1+ |
InChI Key |
AZSGZULSBYADCJ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=C/CN |
Canonical SMILES |
C1=C(SC(=C1)Br)C=CCN |
Origin of Product |
United States |
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